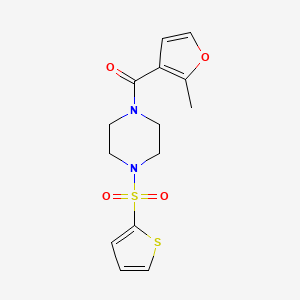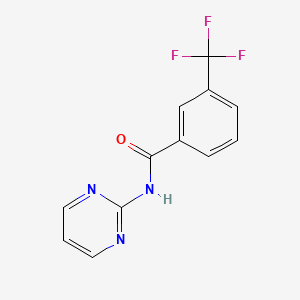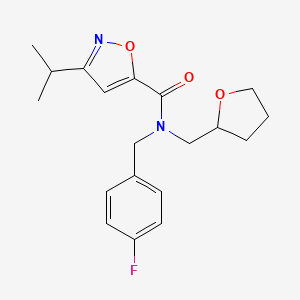![molecular formula C14H14N2O3S B4184489 methyl [3-(aminocarbonyl)-5-benzyl-2-thienyl]carbamate](/img/structure/B4184489.png)
methyl [3-(aminocarbonyl)-5-benzyl-2-thienyl]carbamate
Descripción general
Descripción
Methyl [3-(aminocarbonyl)-5-benzyl-2-thienyl]carbamate, commonly known as MABC, is a carbamate derivative that has gained significant attention in the field of scientific research due to its potential applications in various fields. MABC is a white crystalline powder that is soluble in organic solvents and has a molecular weight of 329.4 g/mol.
Aplicaciones Científicas De Investigación
MABC has been extensively studied for its potential applications in various fields such as medicine, agriculture, and materials science. In medicine, MABC has been shown to have anticancer, antifungal, and antiviral activities. In agriculture, MABC has been used as a pesticide due to its insecticidal properties. In materials science, MABC has been used as a precursor for the synthesis of various materials such as metal-organic frameworks and polymers.
Mecanismo De Acción
The mechanism of action of MABC is not fully understood. However, studies have shown that MABC inhibits the activity of certain enzymes such as acetylcholinesterase and butyrylcholinesterase. Inhibition of these enzymes leads to an increase in the levels of acetylcholine, which is a neurotransmitter. The increase in acetylcholine levels can lead to various physiological effects such as muscle contractions and increased heart rate.
Biochemical and Physiological Effects:
MABC has been shown to have various biochemical and physiological effects. In vitro studies have shown that MABC inhibits the growth of cancer cells and fungi. In addition, MABC has been shown to inhibit the activity of certain viruses such as herpes simplex virus and human immunodeficiency virus. In vivo studies have shown that MABC has insecticidal activity against various insects such as mosquitoes and cockroaches.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
MABC has several advantages for lab experiments. It is easy to synthesize and has a high purity. In addition, MABC has a low toxicity and is stable under normal laboratory conditions. However, MABC has some limitations for lab experiments. It is not water-soluble, which limits its use in aqueous systems. In addition, MABC has a short half-life, which limits its use in long-term experiments.
Direcciones Futuras
MABC has several potential future directions for research. In medicine, MABC can be further studied for its anticancer, antifungal, and antiviral activities. In agriculture, MABC can be further studied for its insecticidal properties and potential use as a pesticide. In materials science, MABC can be further studied for its potential use as a precursor for the synthesis of various materials. In addition, further studies can be conducted to understand the mechanism of action of MABC and to develop more efficient synthesis methods.
Conclusion:
In conclusion, Methyl [3-(aminocarbonyl)-5-benzyl-2-thienyl]carbamate is a carbamate derivative that has gained significant attention in the field of scientific research due to its potential applications in various fields. MABC has been extensively studied for its potential medical, agricultural, and materials science applications. MABC has several advantages for lab experiments, but also has some limitations. The future directions for research on MABC are promising and can lead to further advancements in various fields.
Propiedades
IUPAC Name |
methyl N-(5-benzyl-3-carbamoylthiophen-2-yl)carbamate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N2O3S/c1-19-14(18)16-13-11(12(15)17)8-10(20-13)7-9-5-3-2-4-6-9/h2-6,8H,7H2,1H3,(H2,15,17)(H,16,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RNMJPUZGFYFXRW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)NC1=C(C=C(S1)CC2=CC=CC=C2)C(=O)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-[3-(4-morpholinylsulfonyl)phenyl]-2-oxo-2H-chromene-3-carboxamide](/img/structure/B4184415.png)
![5-(5-ethyl-2-thienyl)-N-[3-(1H-imidazol-1-yl)propyl]-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B4184418.png)

![ethyl 4-({[4-(2-phenylethyl)-1-piperazinyl]carbonyl}amino)benzoate](/img/structure/B4184432.png)
![N-[3-(aminocarbonyl)-4,5-dimethyl-2-thienyl]-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-2-carboxamide](/img/structure/B4184440.png)
![3-(2-chloro-6-fluorophenyl)-5-methyl-N-[3-(4-morpholinylcarbonyl)-2-thienyl]-4-isoxazolecarboxamide](/img/structure/B4184441.png)

![N-[1-(3,4-dimethylphenyl)ethyl]nicotinamide](/img/structure/B4184450.png)
![N-{4-[(methylamino)sulfonyl]phenyl}-1-benzothiophene-3-carboxamide](/img/structure/B4184464.png)
![1-(methylsulfonyl)-4-{[3-(trifluoromethyl)phenoxy]acetyl}piperazine](/img/structure/B4184466.png)
![3-chloro-N-[3-(2-oxo-1-pyrrolidinyl)propyl]-1-benzothiophene-2-carboxamide](/img/structure/B4184472.png)
![N-[4-(2,3-dihydro-1H-indol-1-ylsulfonyl)phenyl]tetrahydro-2-furancarboxamide](/img/structure/B4184487.png)
![N-[1-(3,4-dimethoxyphenyl)ethyl]nicotinamide](/img/structure/B4184498.png)
